7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18F2N6O2 and its molecular weight is 412.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 412.14593016 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 7-(difluoromethyl)-N-[2-(1H-imidazol-4-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been extensively studied. These derivatives are synthesized through reactions involving amino-pyrazoles and various aldehydes or ketones, resulting in a variety of substituted pyrazolo[1,5-a]pyrimidines. The structures of these compounds are confirmed using techniques such as IR, MS, 1H-NMR, and 13C-NMR, ensuring their correct synthesis and potential for further application studies (Hassan et al., 2014), (Hassan et al., 2015).
Biological Activities
Several studies have explored the cytotoxic activities of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, indicating their potential as anticancer agents. These compounds exhibit significant in vitro cytotoxicity against cell lines such as Ehrlich Ascites Carcinoma (EAC), highlighting their promise for further development in cancer therapy. The structure-activity relationship (SAR) of these derivatives has been discussed, linking chemical structure to biological activity, which is crucial for the design of more potent and selective anticancer drugs (Hassan et al., 2014), (Hassan et al., 2015).
Antimicrobial Activities
Research has also been conducted on the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds show promising antibacterial activities, potentially offering new therapeutic options for treating bacterial infections. The exploration of these compounds' antibacterial effects contributes to the ongoing search for new antimicrobial agents to combat antibiotic resistance (Rahmouni et al., 2014).
Properties
IUPAC Name |
7-(difluoromethyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N6O2/c1-30-17-5-3-2-4-13(17)15-8-16(18(21)22)28-19(27-15)14(10-26-28)20(29)24-7-6-12-9-23-11-25-12/h2-5,8-11,18H,6-7H2,1H3,(H,23,25)(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSZDYVUPHHMDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCCC4=CN=CN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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